Scientific Field: Textile Industry
Application Summary: 2,6-Dichloroaniline is used in the synthesis of reactive dyes. These dyes are used for dyeing and printing sectors in the textile industry.
Results or Outcomes: The outcome of this application is the production of reactive dyes.
Scientific Field: Polymer Science
Results or Outcomes: The outcome of this application is the production of various polymers that can be used in various fields of science and engineering.
2,6-Dichloroaniline is an aromatic amine characterized by two chlorine substituents located at the 2 and 6 positions of the aniline ring. Its chemical formula is C₆H₄Cl₂N, and it is primarily used in the production of dyes, pesticides, and other industrial chemicals. The compound is a pale yellow solid with a melting point of approximately 61-63 °C and a boiling point of about 215 °C. It is soluble in organic solvents like ethanol and ether but has limited solubility in water.
2,6-Dichloroaniline is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:
For example, phototransformation studies have shown that 2,6-dichloroaniline can undergo degradation in aqueous solutions through heterolytic cleavage of the carbon-chlorine bond .
2,6-Dichloroaniline exhibits significant biological activity, particularly concerning its toxicity and potential environmental impact. It is classified as hazardous due to its potential for causing specific target organ toxicity upon repeated exposure. Studies indicate that it may induce hematological changes and has been associated with skin sensitization potential . Furthermore, its metabolites have been investigated for mutagenic properties, raising concerns regarding its safety in both industrial applications and environmental contexts.
Several methods exist for synthesizing 2,6-dichloroaniline:
These methods emphasize the compound's industrial viability due to their relatively low cost and high yield.
2,6-Dichloroaniline is utilized in various applications:
Interaction studies have revealed that 2,6-dichloroaniline interacts with biological systems in ways that can lead to toxicological effects. For instance:
These studies underscore the importance of understanding both the chemical interactions and the broader ecological implications of using this compound.
Several compounds share structural similarities with 2,6-dichloroaniline. Here are some notable examples:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
2,4-Dichloroaniline | C₆H₄Cl₂N | Similar substitution pattern; used in dye production |
3,5-Dichloroaniline | C₆H₄Cl₂N | Exhibits different biological activity and toxicity |
2,5-Dichloroaniline | C₆H₄Cl₂N | Used in similar applications but has distinct properties |
2-Amino-4-chlorophenol | C₆H₄ClNO | Related compound used in pharmaceuticals |
While many dichloroanilines exist, 2,6-dichloroaniline's unique positioning of chlorine substituents influences its reactivity and biological activity significantly. This positioning affects how it interacts with other chemicals and biological systems compared to other dichloroanilines. Its specific applications in dye manufacturing and pesticide production also set it apart from its analogs.
One classical approach to 2,6-dichloroaniline synthesis involves the catalytic hydrogenation of 2,6-dichloronitrobenzene. This method reduces the nitro group to an amine using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. According to Organic Syntheses, this approach provides a reliable route with good yields and purity but requires careful control of reaction conditions to avoid over-reduction or dechlorination.
A more industrially favored method starts from aniline and proceeds via selective chlorination. A patented process involves:
This process avoids the use of concentrated sulfuric acid hydrolysis, reducing corrosion and improving safety and equipment longevity.
Recent research emphasizes greener synthetic routes to minimize hazardous reagents and waste. For example, oxidative chlorination of substituted benzenesulfonic acids followed by desulphonation has been explored as a milder alternative to traditional chlorination methods. These approaches aim to reduce the use of strong acids and halogenating agents, improving environmental compatibility.
Additionally, the use of hydrogen peroxide as a chlorinating agent in acidic media offers a more environmentally benign alternative to chlorine gas, with fewer toxic byproducts and easier handling.
Selective chlorination at the 2,6-positions requires careful control to avoid over-chlorination or undesired substitution at other positions. Protective groups such as acetyl groups on the amine function are employed to direct chlorination and prevent side reactions.
In the industrial synthesis route, acetylation of 2,4,6-trichloroaniline to 2,4,6-trichloroacetanilide protects the amino group during catalytic hydrogenation, allowing selective removal of the para-chlorine atom. Subsequent hydrolysis removes the acetyl group, yielding the target 2,6-dichloroaniline.
Synthetic Route | Starting Material | Key Steps | Yield (%) | Purity (%) | Advantages | Challenges |
---|---|---|---|---|---|---|
Catalytic Hydrogenation of 2,6-Dichloronitrobenzene | 2,6-Dichloronitrobenzene | Hydrogenation with metal catalyst | High | High | Direct reduction, good purity | Requires careful control |
Chlorination of Aniline + Acetylation + Catalytic Hydrogenation + Hydrolysis | Aniline | Chlorination with H2O2/HCl, acetylation, hydrogenation, hydrolysis | ~72 | 98.1 | Low cost, safer, industrial scale | Multi-step, temperature control |
Oxidative Chlorination of Sulfonic Acid Derivatives | 4-Methylbenzenesulfonic acid | Oxidative chlorination, desulphonation | Moderate | Moderate | Greener, less corrosive | Process optimization needed |
Aniline → (HCl + H2O2, 40-80°C) → 2,4,6-Trichloroaniline → (Acetic Anhydride) → 2,4,6-Trichloroacetanilide → (Catalytic Hydrogenation) → 2,6-Dichloroacetanilide → (Alkaline Hydrolysis) → 2,6-Dichloroaniline
UV irradiation of 2,6-dichloroaniline in aqueous systems initiates a sequence of photochemical reactions that result in structural reorganization and byproduct generation. In air-saturated solutions, direct photolysis of 2,6-DCA produces 2-amino-3-chlorophenol as the primary photoproduct through hydroxyl substitution at the para position [1]. This reaction proceeds via homolytic cleavage of the C–Cl bond, followed by hydroxyl radical recombination. Secondary degradation pathways involve cyclization reactions, where 2-amino-3-chlorophenol undergoes intramolecular condensation to form phenoxazinone derivatives, including 2-amino-3-chloro-8-hydroxy-phenoxazin-3-one [1].
The degradation mechanism shifts under chlorinated conditions. UV-LED irradiation at 275 nm in the presence of free chlorine generates hydroxyl radicals (HO·), which abstract hydrogen atoms from the aromatic ring, leading to dechlorination and ring-opening reactions [2]. Comparative studies show that 275 nm UV-LED systems achieve 80% 2,6-DCA removal in alkaline conditions, outperforming conventional 254 nm low-pressure mercury lamps due to enhanced HO· quantum yields [2].
Table 1: Primary Photoproducts of 2,6-Dichloroaniline Under UV Irradiation
Photoproduct | Formation Pathway | Environmental Relevance |
---|---|---|
2-Amino-3-chlorophenol | Hydroxyl substitution at C4 | Precursor to phenoxazinones |
2-Amino-3-chloro-8-hydroxy-phenoxazin-3-one | Intramolecular cyclization | Persistent organic pollutant |
The photohydrolysis of 2,6-dichloroaniline follows pseudo-first-order kinetics under UV/chlorination, with rate constants strongly dependent on pH and chlorine dosage. The second-order rate constant for hydroxyl radical attack on 2,6-DCA is $$3.1 \times 10^9 \, \text{M}^{-1} \, \text{s}^{-1}$$ [2], indicating rapid HO·-mediated degradation. Reaction rates increase by 40% when pH rises from 6 to 8 due to enhanced chlorine dissociation into hypochlorite ions, which act as HO· precursors [2].
Chlorine concentration exhibits a linear relationship with degradation efficiency up to 2 mM, beyond which radical scavenging by excess chlorine becomes significant. Natural organic matter (NOM) at concentrations above 5 mg/L reduces degradation rates by 60% through competitive HO· consumption, while bicarbonate ions ($$ \text{HCO}_3^- $$) exhibit milder inhibition (25% rate reduction at 10 mM) [2].
Table 2: Kinetic Parameters for 2,6-Dichloroaniline Photodegradation
Parameter | Value | Experimental Conditions |
---|---|---|
$$k_{\text{HO·}}$$ | $$3.1 \times 10^9 \, \text{M}^{-1} \, \text{s}^{-1}$$ | pH 7, 25°C, UV-LED 275 nm |
pH dependence | 0.15 min$$^{-1}$$ (pH 6) → 0.21 min$$^{-1}$$ (pH 8) | [Cl$$_2$$] = 1 mM |
NOM inhibition | 60% rate reduction at 5 mg/L | Suwannee River fulvic acid |
Phenoxazinone derivatives formed during 2,6-DCA photolysis exhibit enhanced environmental persistence compared to parent compounds. The conjugated heterocyclic structure of 2-amino-3-chloro-8-hydroxy-phenoxazin-3-one confers stability against further photodegradation, with half-lives exceeding 30 days under simulated sunlight [1]. These compounds demonstrate limited bioavailability in aquatic systems due to strong adsorption onto particulate organic matter ($$K_{\text{oc}} = 10^{3.8} \, \text{L/kg}$$) [1], favoring sedimentation and long-term sequestration in benthic zones.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard